ethyl 4-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic organic compound that belongs to the class of triazole-pyrimidine hybrids. This compound is of significant interest due to its potential pharmacological properties, including neuroprotective and anti-neuroinflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves multiple steps. One common method includes the reaction of 4-fluoroaniline with ethyl propiolate, followed by cyclization with cinnamaldehyde and piperazine in the presence of p-toluenesulfonic acid. The reaction mixture is heated to 356 K for 12 hours, then cooled, and the product is extracted with ethyl acetate .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrimidine ring, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products: The major products formed from these reactions include various substituted triazole-pyrimidine derivatives, which can exhibit different pharmacological properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Potential therapeutic agent for conditions such as Alzheimer’s disease, Parkinson’s disease, and ischemic stroke.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of endoplasmic reticulum stress and apoptosis pathways. It also modulates the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines such as nitric oxide and tumor necrosis factor-α . Molecular docking studies have shown favorable interactions with active residues of ATF4 and NF-kB proteins, which are key regulators of these pathways.
Comparison with Similar Compounds
Comparison: Ethyl 4-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its hybrid structure combining triazole and pyrimidine rings. This structural feature contributes to its distinct pharmacological profile, particularly its neuroprotective and anti-neuroinflammatory activities, which are not as pronounced in the similar compounds listed above.
Properties
Molecular Formula |
C16H16FN5O3 |
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Molecular Weight |
345.33 g/mol |
IUPAC Name |
ethyl 4-[1-(4-fluorophenyl)triazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H16FN5O3/c1-3-25-15(23)13-9(2)18-16(24)19-14(13)12-8-22(21-20-12)11-6-4-10(17)5-7-11/h4-8,14H,3H2,1-2H3,(H2,18,19,24) |
InChI Key |
LQUPIRUIYIJSLM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CN(N=N2)C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
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